molecular formula C12H20N2O2 B2530322 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine CAS No. 13055-33-9

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine

Cat. No.: B2530322
CAS No.: 13055-33-9
M. Wt: 224.304
InChI Key: CJCOYIXVZLLXHJ-UHFFFAOYSA-N
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Description

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol It is characterized by the presence of an aminopropoxy group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine typically involves the reaction of 4-(3-aminopropoxy)phenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The aminopropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is unique due to the presence of the aminopropoxy group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it a valuable compound for various applications .

Biological Activity

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a phenoxy group linked to a propan-1-amine backbone with an aminopropoxy substituent. This unique structure contributes to its solubility and interaction with biological molecules, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data suggests that the compound may be effective in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.0
HeLa (Cervical Cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further research in cancer therapeutics .

The mechanism of action of this compound involves several pathways:

  • Interaction with Proteins : The aminopropoxy group can form hydrogen bonds with amino acids in proteins, potentially altering their function.
  • Aromatic Interactions : The phenoxy ring may engage in π-π stacking interactions with aromatic residues in target proteins, influencing their biological activity.
  • Cell Signaling Pathways : Preliminary studies suggest that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Study on Anticancer Effects

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant apoptosis induction. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptosis.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound using a disk diffusion method against Staphylococcus aureus. The results demonstrated clear zones of inhibition, confirming its potential as an antibacterial agent.

Properties

IUPAC Name

3-[4-(3-aminopropoxy)phenoxy]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOYIXVZLLXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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